
2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Bromo-2-(2-fluorophényl)-1-(1,2-oxazol-3-yl)éthanone est un composé organique qui présente un atome de brome, un groupe fluorophényle et un cycle oxazole. Les composés présentant de telles structures présentent souvent un intérêt en chimie médicinale et en science des matériaux en raison de leurs propriétés chimiques uniques et de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Bromo-2-(2-fluorophényl)-1-(1,2-oxazol-3-yl)éthanone implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle oxazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe fluorophényle : Cette étape peut impliquer une substitution aromatique électrophile ou d’autres réactions de couplage.
Bromation : La dernière étape pourrait impliquer la bromation de la partie éthanone en utilisant des agents bromants comme le brome ou le N-bromosuccinimide (NBS).
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification comme la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, affectant potentiellement le cycle oxazole ou la partie éthanone.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle dans la partie éthanone.
Substitution : L’atome de brome est un bon groupe partant, ce qui rend le composé susceptible de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Nucléophiles comme les amines, les thiols ou les alcoolates.
Produits principaux
Les produits principaux de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, une substitution nucléophile pourrait donner des dérivés avec différents groupes fonctionnels remplaçant l’atome de brome.
4. Applications de la recherche scientifique
Chimie
Synthèse de dérivés :
Biologie
Activité biologique : Des composés présentant des structures similaires ont été étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine
Développement de médicaments : Le composé pourrait être exploré pour son potentiel en tant que composé de tête dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie
Science des matériaux : Le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action dépendrait du contexte biologique ou chimique spécifique dans lequel le composé est utilisé. Par exemple, si le composé est étudié pour ses propriétés antimicrobiennes, il pourrait interagir avec les membranes cellulaires ou les enzymes bactériennes, perturbant leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Bromo-2-(2-chlorophényl)-1-(1,2-oxazol-3-yl)éthanone
- 2-Bromo-2-(2-méthylphényl)-1-(1,2-oxazol-3-yl)éthanone
- 2-Bromo-2-(2-nitrophényl)-1-(1,2-oxazol-3-yl)éthanone
Unicité
La présence du groupe fluorophényle dans la 2-Bromo-2-(2-fluorophényl)-1-(1,2-oxazol-3-yl)éthanone pourrait conférer des propriétés électroniques uniques, la distinguant de composés similaires avec différents substituants sur le cycle phényle.
Propriétés
Formule moléculaire |
C11H7BrFNO2 |
|---|---|
Poids moléculaire |
284.08 g/mol |
Nom IUPAC |
2-bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrFNO2/c12-10(7-3-1-2-4-8(7)13)11(15)9-5-6-16-14-9/h1-6,10H |
Clé InChI |
OCWRWZPIQWFGFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)C2=NOC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



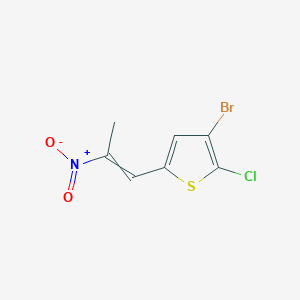
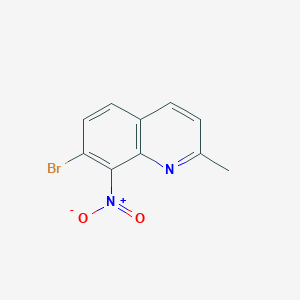
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
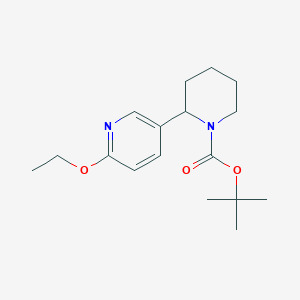
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)

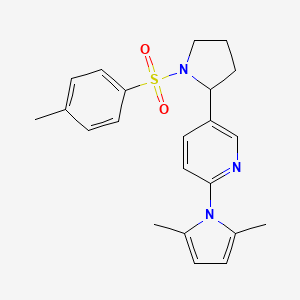
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
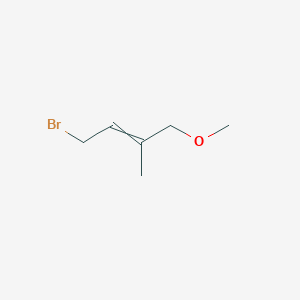
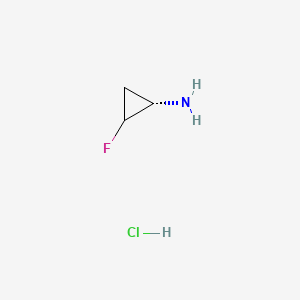
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

